

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromochalcone

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Compound of Interest

Compound Name: 4-Bromochalcone

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Abstract

4-Bromochalcone, a halogenated derivative of the chalcone scaffold, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, supported by detailed experimental protocols and spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Identity and Physical Properties

4-Bromochalcone is systematically named (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one. It is also commonly referred to as 4'-Bromochalcone or 1-(4-Bromophenyl)-3-phenyl-propenone. This compound is typically a pale yellow crystalline solid.^{[1][2]} Key identification and physical property data are summarized in the tables below.

Table 1: Chemical Identifiers for **4-Bromochalcone**

Identifier	Value
IUPAC Name	(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one[3][4]
Synonyms	4'-Bromochalcone, 1-(4-Bromophenyl)-3-phenyl-propenone
CAS Number	1774-66-9, 22966-09-2[3][5]
Molecular Formula	C ₁₅ H ₁₁ BrO[3][5]
Molecular Weight	287.15 g/mol [3][5]
InChI Key	JFARWEWTPMAQHW-DHZHZOJOSA-N[5]

Table 2: Physicochemical Properties of **4-Bromochalcone**

Property	Value
Appearance	Pale yellow crystalline solid[1][2]
Melting Point	98 - 109.8 °C[5]
Boiling Point	398.3 °C at 760 mmHg
Solubility	Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[3]

Crystal Structure

Single-crystal X-ray diffraction studies have revealed that **4-Bromochalcone** crystallizes in the monoclinic system. The precise cell parameters can be influenced by crystallization conditions.

Table 3: Crystallographic Data for **4-Bromochalcone**

Parameter	Value
Crystal System	Monoclinic[5]
Space Group	C 1 c 1[4]
Cell Dimensions	a = 29.027 Å, b = 7.26 Å, c = 5.917 Å, β = 101.38°[4]

Spectroscopic Data

The structural elucidation of **4-Bromochalcone** is corroborated by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 4: ¹H NMR Spectral Data for **4-Bromochalcone**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.10 - 8.08	m	2H	Aromatic protons[5]
7.87 - 7.82	m	Aromatic protons[5]	
7.7	d	1H	Methine proton[6]

Table 5: ¹³C NMR Spectral Data for **4-Bromochalcone**

Chemical Shift (ppm)	Assignment
190.5	Ketone Carbonyl[6]
138, 134, 125	Quaternary Aromatic Carbons[6]

Table 6: IR Spectral Data for **4-Bromochalcone**

Wavenumber (cm ⁻¹)	Assignment
1678 - 1660	Conjugated Ketone (C=O stretch)[6]

Table 7: Mass Spectrometry Data for **4-Bromochalcone**

m/z	Assignment
285, 287	$[M]^+$, $[M+2]^+$ (Molecular ion with Br isotope) [6]

Experimental Protocols

Synthesis of 4-Bromochalcone via Claisen-Schmidt Condensation (Conventional Method)

This protocol describes the base-catalyzed condensation of 4-bromoacetophenone and benzaldehyde.

Materials:

- 4-bromoacetophenone (2.5 mmol)[\[7\]](#)
- Benzaldehyde (2.5 mmol)[\[7\]](#)
- 10% Sodium Hydroxide (NaOH) solution (1.5 mL)[\[7\]](#)
- Ethanol[\[7\]](#)
- Ice water[\[7\]](#)

Procedure:

- Dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (5-10 minutes).[\[7\]](#)
- Add benzaldehyde (265.3 mg, 2.5 mmol) to the solution.[\[7\]](#)
- Add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture.[\[7\]](#)
- Continue stirring the reaction mixture for 3 hours at room temperature.[\[7\]](#)
- Quench the reaction by pouring the mixture into ice water to precipitate the product.[\[7\]](#)

- Collect the precipitate by vacuum filtration using a Buchner funnel.[\[7\]](#)
- Wash the solid with cold water until the filtrate is neutral.[\[7\]](#)
- Dry the product in a desiccator.[\[7\]](#)
- Purify the crude product by recrystallization from ethanol to obtain **4-Bromochalcone**.[\[7\]](#)

Synthesis of 4-Bromochalcone (Microwave-Assisted Method)

This method offers a more rapid synthesis compared to the conventional approach.

Materials:

- 4-bromoacetophenone (2.5 mmol)[\[7\]](#)
- Benzaldehyde (2.5 mmol)[\[7\]](#)
- 10% Sodium Hydroxide (NaOH) solution (1.5 mL)[\[7\]](#)
- Ethanol[\[7\]](#)
- Ice water[\[7\]](#)

Procedure:

- In a round-bottom flask, dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) with stirring at room temperature for 5 minutes.[\[7\]](#)
- Add benzaldehyde (265.3 mg, 2.5 mmol) to the mixture.[\[7\]](#)
- Add 10% NaOH solution (1.5 mL) dropwise.[\[7\]](#)
- Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at 140 watts.[\[7\]](#)
- After irradiation, quench the reaction with ice water.[\[7\]](#)

- Collect the resulting precipitate by vacuum filtration and wash with cold water until the pH is neutral.[\[7\]](#)
- Dry the product in a desiccator and purify by recrystallization from ethanol.[\[7\]](#)

Characterization Workflow

A typical workflow for the characterization of the synthesized **4-Bromochalcone** is as follows:

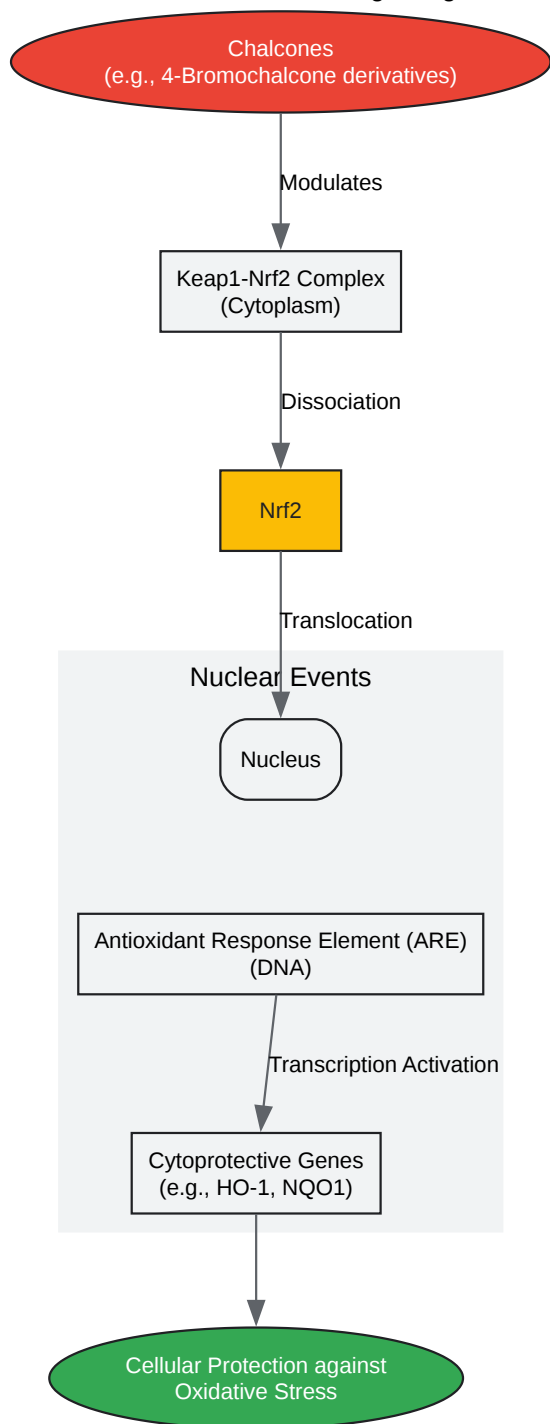
- Thin Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product. An eluent system of n-hexane:ethyl acetate (5:1) can be used, with visualization under UV light (254 nm).[\[7\]](#)
- Melting Point Determination: Measure the melting point of the purified product to assess its purity.[\[7\]](#)
- Spectroscopic Analysis:
 - FTIR Spectroscopy: To identify the characteristic functional groups, particularly the conjugated carbonyl group.[\[7\]](#)
 - ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.[\[7\]](#)
 - Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.[\[7\]](#)

Visualized Workflows and Pathways

Experimental Workflow: Synthesis and Characterization of 4-Bromochalcone

[Click to download full resolution via product page](#)Caption: Synthesis and characterization workflow for **4-Bromochalcone**.

Chalcones and the Nrf2/ARE Signaling Pathway

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Caption: Modulation of the Nrf2/ARE pathway by chalcones.

Biological Context and Potential Applications

Chalcones, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] The α,β -unsaturated ketone moiety is a key structural feature responsible for many of these effects. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its therapeutic efficacy.[5]

Chalcones have been reported to modulate various signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress. While direct studies on **4-Bromochalcone**'s interaction with the Nrf2 pathway are limited, its structural similarity to other bioactive chalcones suggests it may also possess modulatory activity, making it a compound of interest for further investigation in drug discovery and development.[9]

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